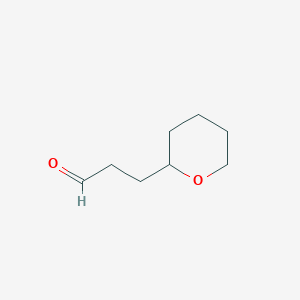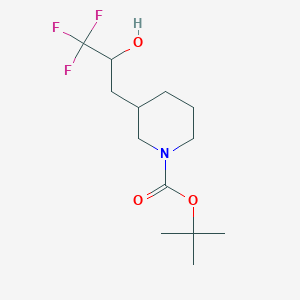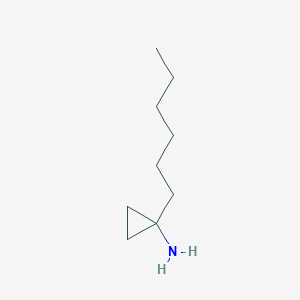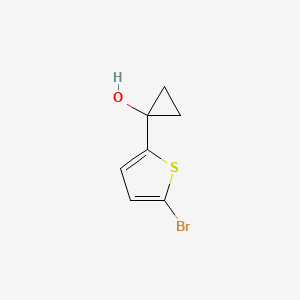
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a hydroxyl group and a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol can be synthesized through a multi-step process involving the bromination of thiophene followed by cyclopropanation and subsequent hydroxylation. The typical synthetic route involves:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent.
Hydroxylation: The final step involves the hydroxylation of the cyclopropane ring, which can be achieved using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of 1-(5-Bromothiophen-2-yl)cyclopropanone.
Reduction: Formation of 1-(Thiophen-2-yl)cyclopropan-1-ol.
Substitution: Formation of 1-(5-Azidothiophen-2-yl)cyclopropan-1-ol or 1-(5-Cyanothiophen-2-yl)cyclopropan-1-ol.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(5-Bromothiophen-2-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different reactivity and applications.
1-(5-Bromothiophen-2-yl)cyclopropan-1-one:
1-(5-Chlorothiophen-2-yl)cyclopropan-1-ol: Chlorinated analog with potentially different biological activity and reactivity.
The uniqueness of this compound lies in its specific combination of a brominated thiophene ring and a cyclopropanol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H7BrOS/c8-6-2-1-5(10-6)7(9)3-4-7/h1-2,9H,3-4H2 |
InChI Key |
RQVNWJPYLJKTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(S2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)

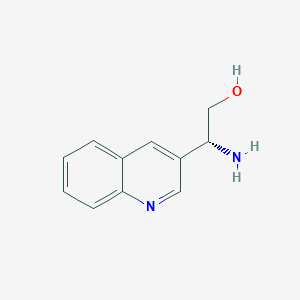
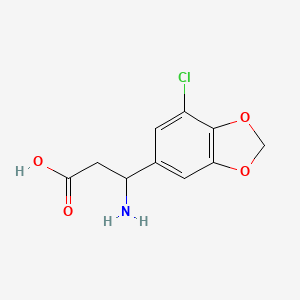
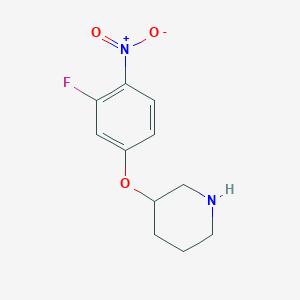
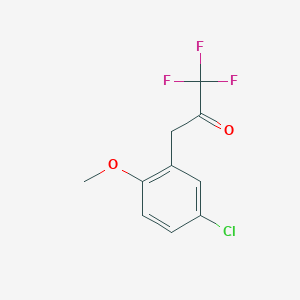
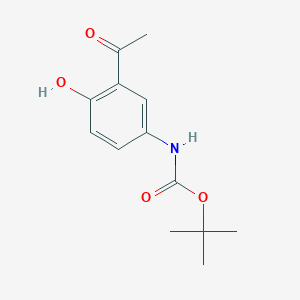
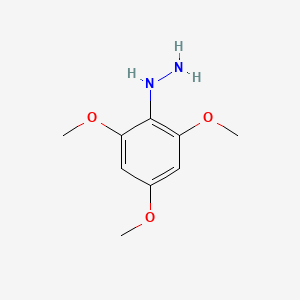
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)

